3-Fluoro-4-methylbenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methylbenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C₇H₆FNaO₂S and a molecular weight of 196.17 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties due to the presence of both fluorine and sulfinic acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylbenzenesulfinic acid sodium salt typically involves the sulfonation of 3-fluoro-4-methylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and copper(I) iodide (CuI) are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced aromatic compounds, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methylbenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Fluoro-4-methylbenzenesulfinic acid sodium salt exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, while the sulfinic acid group participates in redox reactions and forms strong bonds with other molecules. These interactions can affect cellular pathways and biochemical processes, making the compound valuable for research in multiple fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methylbenzenesulfonic acid
- 4-Fluorobenzenesulfinic acid sodium salt
- 3-Methylbenzenesulfinic acid sodium salt
Uniqueness
3-Fluoro-4-methylbenzenesulfinic acid sodium salt is unique due to the presence of both a fluorine atom and a sulfinic acid group, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the sulfinic acid group allows for versatile chemical transformations. This combination makes it particularly useful in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C7H6FNaO2S |
---|---|
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
sodium;3-fluoro-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
QOFFUEKFKGTSAM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)[O-])F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.